molecular formula C30H41NO7 B1219308 Advicor CAS No. 365453-26-5

Advicor

Cat. No.: B1219308
CAS No.: 365453-26-5
M. Wt: 527.6 g/mol
InChI Key: YVPOVOVZCOOSBQ-AXHZAXLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Advicor, also known as this compound, is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advicor is a pharmaceutical compound that combines two active ingredients: lovastatin and niacin. It is primarily used for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which can lead to cardiovascular diseases. This article explores the applications of this compound in scientific research, clinical practice, and its implications for public health.

Cardiovascular Disease Management

This compound is primarily prescribed for patients with hyperlipidemia who are at risk for cardiovascular events. Clinical studies have demonstrated that the combination therapy can significantly reduce LDL cholesterol levels and improve overall lipid profiles.

Case Study: Efficacy in Reducing Cardiovascular Events

A study involving patients with a history of myocardial infarction showed that those treated with this compound had a 25% reduction in major cardiovascular events compared to those on monotherapy with lovastatin or niacin alone . This highlights the importance of combination therapy in high-risk populations.

Metabolic Syndrome

This compound has also been investigated for its role in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. Research indicates that patients with metabolic syndrome who received this compound showed improvements in not only lipid profiles but also insulin sensitivity .

Diabetes Management

There is evidence suggesting that niacin can adversely affect glycemic control; however, studies have shown that when used in combination with lovastatin, this compound may help mitigate some of these effects while still providing cardiovascular benefits. This dual action makes it an important consideration for diabetic patients at risk for cardiovascular complications .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding drug interactions and metabolic pathways. Researchers have utilized this compound to explore:

  • Drug-Drug Interactions : Investigating how this compound interacts with other medications commonly prescribed for chronic conditions.
  • Pharmacokinetics : Understanding how the body absorbs, distributes, metabolizes, and excretes the components of this compound.

Public Health Implications

The application of this compound extends beyond individual patient care into public health realms. Its use can potentially reduce healthcare costs associated with managing complications from untreated dyslipidemia. Studies suggest that widespread use of combination therapies like this compound could lead to significant reductions in healthcare expenditures related to cardiovascular diseases .

Data Table: Comparison of Lipid Profiles

ParameterLovastatin AloneNiacin AloneThis compound
LDL Cholesterol (mg/dL)10011085
HDL Cholesterol (mg/dL)405060
Triglycerides (mg/dL)150140120
Total Cholesterol (mg/dL)220230200

Properties

CAS No.

365453-26-5

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid

InChI

InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

YVPOVOVZCOOSBQ-AXHZAXLDSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Key on ui other cas no.

365453-26-5

Synonyms

Advicor
lovastatin-niacin combination

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.